VU6036864

M5 mAChR Orthosteric Antagonist Addiction Neuroscience

VU6036864 (compound is an orally active, deuterated triazolopyridine-based antagonist of the human muscarinic acetylcholine receptor subtype 5 (M5 mAChR), identified through an optimization campaign to improve upon earlier M5 antagonists. It exhibits exquisite potency (human M5 IC50 = 20 nM), exceptional subtype selectivity (>500-fold against M1–M4), high brain exposure (Kp = 0.68, Kp,uu = 0.65), and oral bioavailability exceeding 100%.

Molecular Formula C15H16ClN5O3S
Molecular Weight 385.9 g/mol
Cat. No. B15577815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6036864
Molecular FormulaC15H16ClN5O3S
Molecular Weight385.9 g/mol
Structural Identifiers
InChIInChI=1S/C15H16ClN5O3S/c1-10-17-7-15(24-10)25(22,23)20-4-2-11(3-5-20)12-8-21-14(6-13(12)16)18-9-19-21/h6-9,11H,2-5H2,1H3/i4D2,5D2
InChIKeyURAUBDCJGRESTK-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VU6036864: A Next-Generation, Deuterated M5 mAChR Antagonist with Enhanced Oral Bioavailability and CNS Penetration for Addiction and Neuroscience Research


VU6036864 (compound 45) is an orally active, deuterated triazolopyridine-based antagonist of the human muscarinic acetylcholine receptor subtype 5 (M5 mAChR), identified through an optimization campaign to improve upon earlier M5 antagonists. It exhibits exquisite potency (human M5 IC50 = 20 nM), exceptional subtype selectivity (>500-fold against M1–M4), high brain exposure (Kp = 0.68, Kp,uu = 0.65), and oral bioavailability exceeding 100% [1]. As a third-generation tool compound designed to overcome metabolic soft spots and hERG liability present in predecessor chemotypes, VU6036864 represents a significant advancement for in vivo studies requiring sustained CNS target engagement with minimal off-target effects [1][2].

Why VU6036864 Cannot Be Interchanged with Earlier M5 Antagonists or NAMs in Preclinical Studies


The pharmacological toolbox for M5 mAChR antagonism is heterogeneous, with critical differences in potency (spanning from 20 nM to >1 µM), selectivity margins (100- to >500-fold), brain penetration, and metabolic stability that directly impact experimental reproducibility and translatability [1]. Earlier orthosteric antagonists like VU6019650 (IC50 = 36 nM, >100-fold selective) suffer from suboptimal clearance, while negative allosteric modulators such as ML375 (IC50 = 300 nM) and VU6008667 (IC50 = 1.2 µM) exhibit reduced potency and distinct binding mechanisms that preclude direct substitution [1][2][3]. Even close structural analogs, including VU6035406 (compound 44), display measurable differences in metabolic soft spot location and oral bioavailability that VU6036864's deuterium incorporation specifically addresses [1]. Consequently, experimental outcomes in addiction, cognition, and behavioral models are contingent upon selecting the appropriate M5 tool compound for the specific dosing regimen and CNS exposure requirements.

Quantitative Differentiation of VU6036864: Head-to-Head Comparisons Against M5 mAChR Tool Compounds


Potency and Selectivity Superiority of VU6036864 Over the Orthosteric Antagonist VU6019650

VU6036864 demonstrates a 1.8-fold improvement in human M5 antagonism potency (IC50 = 20 nM) compared to the second-generation orthosteric antagonist VU6019650 (IC50 = 36 nM) [1][2]. More critically, VU6036864 provides a >500-fold selectivity window over M1–M4 subtypes, a substantial enhancement over VU6019650's >100-fold margin [1][2]. This expanded selectivity margin reduces the likelihood of M1–M4 mediated off-target effects in behavioral and physiological assays, particularly in CNS applications where M1 and M4 modulation can confound interpretation [1].

M5 mAChR Orthosteric Antagonist Addiction Neuroscience Selectivity Profiling

Superior Potency of VU6036864 Compared to the M5 Negative Allosteric Modulator ML375

VU6036864 (hM5 IC50 = 20 nM) is 15-fold more potent than the prototypical M5 negative allosteric modulator (NAM) ML375 (hM5 IC50 = 300 nM) [1][2]. This significant potency gap translates into a lower required dose to achieve equivalent receptor occupancy in vivo. Additionally, VU6036864's orthosteric antagonism mechanism ensures blockade of endogenous acetylcholine signaling, whereas ML375's allosteric modulation may exhibit probe-dependent effects that complicate data interpretation [1][2].

M5 mAChR Negative Allosteric Modulator CNS Drug Discovery Addiction Biology

Enhanced Brain Exposure of VU6036864 Compared to the Non-Deuterated Analog VU6035406

VU6036864 achieves a high total brain-to-plasma partition coefficient (Kp = 0.68) and unbound brain-to-plasma partition coefficient (Kp,uu = 0.65), confirming excellent CNS penetration [1]. While its non-deuterated analog VU6035406 (compound 44) displayed comparable Kp values, VU6036864's deuterium incorporation at the metabolic soft spot on the piperidine ring improves metabolic stability, leading to sustained brain exposure [1]. This translates to superior Kp values in rhesus monkey (average Kp = 1.28–1.40 across compounds 38, 44, and 45) and robust target engagement in CNS behavioral models [1].

Blood-Brain Barrier CNS Pharmacokinetics Deuterium Isotope Effect Brain Penetration

Deuterium-Driven Enhancement of Oral Bioavailability and Metabolic Stability Over VU6035406

VU6036864 exhibits >100% oral bioavailability (%F) across multiple species, a marked improvement attributed to strategic deuteration of the metabolic soft spot identified in the non-deuterated analog VU6035406 [1]. While VU6035406 demonstrated DMPK profiles similar to or slightly better than the earlier lead 38, VU6036864's deuterium incorporation on the piperidine ring reduced CYP3A4-mediated metabolism, as evidenced by a clear deuterium isotope effect on intrinsic clearance [1]. This enhanced metabolic stability supports more predictable systemic exposure and reduces inter-animal variability in chronic dosing paradigms.

Oral Bioavailability Deuterium Isotope Effect Metabolic Stability In Vivo DMPK

Reduced hERG Liability of VU6036864 via Oxazole-Thiazole Isosteric Replacement

VU6036864 was derived from compound 38, which exhibited significant hERG channel inhibition (62.8% at 10 µM; IC50 = 6.5 µM) posing a cardiac safety risk [1]. To address this, the basic thiazole ring in 38 was replaced with a less basic oxazole ring, leading to VU6035406 (44) and subsequently the deuterated VU6036864 (45) [1]. This isosteric substitution not only mitigated hERG inhibition but unexpectedly enhanced M5 potency and DMPK profiles [1]. The resulting compounds 44 and 45 displayed clean ancillary pharmacology in the Eurofins Lead Profiling panel [1].

hERG Channel Cardiac Safety Isosteric Replacement Drug Discovery

Optimized Multispecies Translational Profile of VU6036864 Versus Early M5 Tool Compounds

VU6036864 demonstrates a consistent and favorable pharmacokinetic profile across multiple preclinical species, including human, rat, mouse, dog, cynomolgus monkey, and rhesus monkey (CLhep values: 9, 17, 57, 4, 15, 7 mL/min/kg, respectively) [1]. This multispecies optimization contrasts with earlier M5 antagonists like VU6019650, which exhibited suboptimal clearance profiles that limited systemic exposure [1]. The robust cross-species PK of VU6036864, combined with high brain exposure (rhesus Kp = 1.28–1.40), supports more reliable translation of preclinical efficacy findings to higher species [1].

Multispecies PK Translational Pharmacology Preclinical Development M5 mAChR

Optimal Experimental Use Cases for VU6036864 Based on Differentiated Pharmacological Properties


Chronic Oral Dosing in Rodent Models of Opioid or Psychostimulant Addiction

VU6036864's >100% oral bioavailability and sustained brain exposure (Kp = 0.68, Kp,uu = 0.65) make it the preferred M5 antagonist for chronic self-administration, reinstatement, and withdrawal studies in rats and mice, where consistent CNS target engagement over days or weeks is critical [1]. Its 20 nM potency and >500-fold selectivity reduce off-target confounds and enable lower dosing relative to VU6019650 or ML375, minimizing compound cost and potential vehicle-related toxicity in long-term behavioral experiments [1][2].

Non-Human Primate Translational Studies Requiring High Brain Exposure

With excellent brain exposure in rhesus monkeys (average Kp = 1.28–1.40) and optimized clearance across multiple preclinical species (rhesus CLhep = 7 mL/min/kg), VU6036864 is the tool compound of choice for translational M5 antagonism studies in non-human primates [1]. Its robust cross-species PK facilitates dose extrapolation from rodent efficacy data and supports PET imaging or CSF sampling studies to confirm central target engagement [1].

Ex Vivo Brain Slice Electrophysiology and CNS Target Engagement Assays

The high unbound brain concentration (Kp,uu = 0.65) and potent M5 blockade (hM5 IC50 = 20 nM) of VU6036864 enable reliable ex vivo electrophysiology experiments in midbrain dopamine neurons, where M5 modulates cholinergic excitation [1]. Its clean ancillary pharmacology and reduced hERG liability (via oxazole substitution) ensure that observed effects are attributable to M5 antagonism rather than off-target ion channel modulation [1].

Metabolic Stability-Sensitive In Vivo Studies Requiring Sustained Exposure

For experimental protocols where metabolic soft spots in earlier M5 antagonists (e.g., compound 38's methyl moiety) limited exposure duration, VU6036864's strategic deuteration on the piperidine ring provides enhanced metabolic stability and a clear deuterium isotope effect [1]. This property is particularly valuable for studies employing osmotic minipumps or repeated daily oral gavage, where consistent plasma and brain levels are essential for reproducible behavioral outcomes [1].

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